2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C7H5ClN4S |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
5-(5-chloropyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5ClN4S/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
AVQPWHAOFDHRPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Grinding Method Using Phosphorus Pentachloride
One efficient and high-yield method involves the solid-phase reaction of thiosemicarbazide with the corresponding carboxylic acid derivative (in this case, 5-chloro-3-pyridinecarboxylic acid) and phosphorus pentachloride as a cyclizing agent.
- In a dry reaction vessel, add A mol of thiosemicarbazide, B mol of 5-chloro-3-pyridinecarboxylic acid, and C mol of phosphorus pentachloride.
- Grind the mixture evenly at room temperature until the reaction is complete.
- Allow the mixture to stand to obtain a crude product.
- Add an alkaline solution to the crude product until the pH reaches 8.0–8.2.
- Filter the mixture, dry the filter cake, and recrystallize to obtain the pure 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole.
| Reagent Ratio (A:B:C) | Reaction Temperature | pH for Neutralization | Yield (%) |
|---|---|---|---|
| 1 : 1–1.2 : 1–1.2 | Room temperature | 8.0–8.2 | >91% |
This method is characterized by mild reaction conditions, short reaction time, low toxicity of reagents, simple post-treatment, and high yield (above 91%).
Use of Phosphorus Oxychloride as Cyclizing Agent
A closely related method uses phosphorus oxychloride instead of phosphorus pentachloride, with similar stoichiometric ratios and reaction conditions:
- Mix thiosemicarbazide, aromatic acid (5-chloro-3-pyridinecarboxylic acid), and phosphorus oxychloride in a dry vessel.
- Grind at room temperature until the reaction is complete.
- Neutralize with alkaline solution to pH 8–8.2.
- Filter, dry, and recrystallize the product.
This method also achieves high yields (up to 94%) and benefits from simple equipment requirements and mild conditions.
Cyclization via Thiosemicarbazide and Aromatic Acid Derivatives in Solution
An alternative approach involves solution-phase synthesis where thiosemicarbazide reacts with aromatic aldehydes or acids to form thiadiazole rings through intermediate hydrazine or thiosemicarbazone derivatives.
- Prepare thiosemicarbazone intermediates by refluxing thiosemicarbazide with aromatic aldehydes.
- Cyclize these intermediates using oxidative agents such as iodine and potassium carbonate in solvents like 1,4-dioxane.
- Isolate 2-hydrazino-1,3,4-thiadiazoles.
- React these intermediates with substituted benzaldehydes under reflux in acetic acid to form Schiff base analogues.
- Purify by recrystallization.
This method allows structural variation and derivatization but is more complex than the solid-phase grinding approach.
Comparative Analysis of Preparation Methods
| Method | Reagents | Reaction Type | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Solid-phase grinding with PCl5 | Thiosemicarbazide, carboxylic acid, PCl5 | Solid-phase cyclization | Room temperature, grinding | >91 | Simple, mild, fast, high yield | Requires dry conditions |
| Solid-phase with POCl3 | Thiosemicarbazide, aromatic acid, POCl3 | Solid-phase cyclization | Room temperature, grinding | >94 | Mild, efficient, economical | Similar to PCl5 method |
| Solution-phase oxidative cyclization | Thiosemicarbazide derivatives, I2, K2CO3 | Oxidative cyclization | Reflux in 1,4-dioxane | Moderate | Allows structural diversity | More steps, longer time |
| Reaction with CS2 and Na2CO3 | Thiosemicarbazide, CS2, Na2CO3 | Thiadiazole thiol formation | Reflux in ethanol | Moderate | Useful for thiol derivatives | Not direct for target compound |
Research Outcomes and Characterization
- The solid-phase grinding methods yield products with high purity confirmed by recrystallization.
- Characterization techniques include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and melting point determination.
- Yields above 90% are consistently reported, indicating high efficiency.
- The mild reaction conditions reduce the formation of side products and simplify purification.
- The use of phosphorus pentachloride or phosphorus oxychloride as cyclizing agents is preferred due to their low toxicity and cost-effectiveness.
Summary Table of Key Parameters for Preparation of 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole
| Parameter | Value/Condition |
|---|---|
| Starting materials | Thiosemicarbazide, 5-chloro-3-pyridinecarboxylic acid |
| Cyclizing agents | Phosphorus pentachloride or phosphorus oxychloride |
| Reaction medium | Solid-phase (grinding) or dry vessel |
| Temperature | Room temperature |
| Reaction time | Short (minutes to a few hours) |
| Neutralization pH | 8.0–8.2 |
| Purification | Filtration, drying, recrystallization |
| Typical yield | 91–94% |
| Characterization methods | IR, NMR, melting point |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes. In medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways involved in disease progression.
Comparison with Similar Compounds
Key Observations :
- The chloro-pyridyl group in the target compound combines electron-withdrawing (Cl) and aromatic heterocyclic (pyridine) effects, which may enhance binding to biological targets compared to purely aromatic or alkyl substituents.
- Substituents like –OH (TS) or sulfonic acid (TSF) enable hydrogen bonding and aggregation, critical for fluorescence properties .
Fluorescence Properties
Fluorescence behavior in 1,3,4-thiadiazoles is highly substituent-dependent. Selected findings:
Research Insights :
Antimicrobial Activity
Analogues with aromatic/heterocyclic substituents show superior antimicrobial activity:
Spectral and Computational Analysis
Substituents influence spectral properties and conformational stability:
Biological Activity
2-Amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth examination of its biological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring with an amino group at the 2-position and a 5-chloro-3-pyridyl substituent at the 5-position. This unique structure contributes to its reactivity and biological activity. The presence of both nitrogen and sulfur atoms enhances its chemical properties, making it a valuable scaffold for drug development.
Antitumor Activity
Cytotoxic Effects
Research indicates that 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole exhibits significant cytotoxicity against various cancer cell lines. Notably, it has been shown to enhance cytotoxicity against:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The compound's mechanism of action appears to involve interference with cellular processes by interacting with specific biological targets. For instance, studies have demonstrated that it can lead to cell cycle arrest in the G2/M phase in MCF-7 cells, with an IC50 value reported at approximately .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HepG2 | Not specified | Interference with cellular processes |
The biological activity of 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole is attributed to its ability to bind to specific enzymes or receptors within cancer cells. The introduction of lipophilic groups through structural modifications has been shown to enhance its cellular uptake and bioavailability. Interaction studies reveal that modifications can significantly impact its pharmacological profile .
Case Studies
A study focusing on derivatives of thiadiazoles highlighted the promising anticancer properties of compounds similar to 2-amino-5-(5-chloro-3-pyridyl)-1,3,4-thiadiazole. For example:
- Compound II : A derivative displayed potent growth inhibitory activity against MCF-7 cells.
- Compound III : Inhibited the survival of HL-60 cells with an IC50 value of and down-regulated MMP2 and VEGFA expression levels .
These findings underscore the potential of thiadiazole derivatives as effective anticancer agents.
Broader Biological Activities
Beyond antitumor effects, compounds containing the thiadiazole moiety have been studied for various biological activities including:
- Antimicrobial
- Antiviral
- Analgesic
- Anti-inflammatory
The versatility of the thiadiazole framework allows for the development of compounds targeting multiple pathways in disease mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
